2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a piperazine moiety and a purine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, making it a potential target for Alzheimer’s disease treatment .
Mode of Action
Related compounds have been shown to inhibit ache, preventing the breakdown of acetylcholine and enhancing cognition functions . This inhibition can be a mixed-type of competitive and non-competitive inhibition .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cholinergic system by inhibiting ache, thereby increasing the level of acetylcholine in the brain . This can potentially enhance cognitive functions, particularly in conditions like Alzheimer’s disease where acetylcholine levels are typically low .
Result of Action
Based on the action of similar compounds, it can be inferred that the inhibition of ache would result in an increased level of acetylcholine in the brain, potentially improving cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Derivative: The synthesis begins with the preparation of 7-methyl-7H-purine-6-amine. This can be achieved through the methylation of purine-6-amine using methyl iodide in the presence of a base like potassium carbonate.
Piperazine Derivatization: The next step involves the reaction of 7-methyl-7H-purine-6-amine with piperazine to form 4-(7-methyl-7H-purin-6-yl)piperazine. This reaction is typically carried out in a solvent such as ethanol under reflux conditions.
Pyrimidine Ring Formation: The final step is the cyclization reaction where 4-(7-methyl-7H-purin-6-yl)piperazine is reacted with a suitable pyrimidine precursor, such as 4-chloropyrimidine-5-carbonitrile, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitrile to primary amine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells by interfering with DNA replication and repair mechanisms.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Comparison with Similar Compounds
Similar Compounds
2-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile: Lacks the methyl group at the 7-position of the purine ring.
2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile: Contains a pyridine ring instead of a pyrimidine ring.
2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-5-carbonitrile: The nitrile group is positioned at the 5-position of the pyrimidine ring.
Uniqueness
The presence of the methyl group at the 7-position of the purine ring and the specific positioning of the nitrile group on the pyrimidine ring confer unique chemical properties to 2-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile. These structural features can influence its binding affinity and specificity towards biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N9/c1-22-10-20-13-12(22)14(19-9-18-13)23-4-6-24(7-5-23)15-17-3-2-11(8-16)21-15/h2-3,9-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKMFGXTOZICBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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